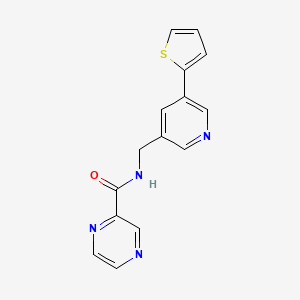
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of a pyridinylmethyl intermediate, which is coupled with a thiophene derivative, followed by acylation with pyrazine derivatives under controlled conditions. The final product exhibits a complex structure that contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that pyrazine derivatives, including this compound, possess significant anticancer properties. For example, studies have shown that related pyrazine compounds can induce apoptosis in cancer cell lines by modulating key apoptotic pathways.
Case Study: Apoptosis Induction in K562 Cells
In a study focusing on a similar pyrazine derivative, it was found that treatment with the compound led to:
- IC50 Value : 25 μM after 72 hours.
- Mechanism : Induction of apoptosis via down-regulation of anti-apoptotic proteins (Bcl2 and Survivin) and up-regulation of pro-apoptotic proteins (Bax).
- Cell Cycle Arrest : Observed in the G0/G1 phase, indicating effective inhibition of cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Target Organism | IC50 (μM) |
|---|---|---|
| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Other Pyrazine Derivatives | E. coli | < 10 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in growth and apoptosis.
- Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress, contributing to cell death in cancerous cells .
4. Research Findings and Future Directions
Recent studies have highlighted the potential of this compound as a promising candidate for further development:
Potential Areas for Future Research:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.
属性
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-10-16-3-4-18-13)19-8-11-6-12(9-17-7-11)14-2-1-5-21-14/h1-7,9-10H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOMJFDKQQXARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














